2,3-Butanediol, 1-chloro-

Description

Contextualization of Halogenated Diols in Organic Synthesis

Halogenated diols, a class of organic compounds characterized by the presence of at least one halogen atom and two hydroxyl groups, are valuable assets in the field of organic synthesis. nih.gov The strategic placement of these functional groups allows for a wide range of chemical transformations. The hydroxyl groups can be involved in reactions such as esterification, etherification, and oxidation, while the halogen atom serves as a reactive site for nucleophilic substitution and organometallic cross-coupling reactions. nih.gov This dual functionality makes halogenated diols crucial precursors for the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and polymers. nih.govacs.org

The halogenation of diols is an industrially relevant process, often serving as a key step in the production of epoxides. google.com For instance, the chlorination of glycerol (B35011) is a known route to dichloropropanol, a precursor to epichlorohydrin, which is widely used in the manufacturing of epoxy resins. google.com The reactivity and regioselectivity of halogenation reactions on diols can be influenced by various factors, including the choice of halogenating agent and the structure of the diol itself. acs.orgnih.govtandfonline.com Researchers have explored various methods for the selective halogenation of diols, including the use of aryl halides as halogenation reagents and microwave-assisted procedures. acs.orgnih.govresearchgate.net

Significance of 2,3-Butanediol (B46004), 1-chloro- as a Chemical Intermediate

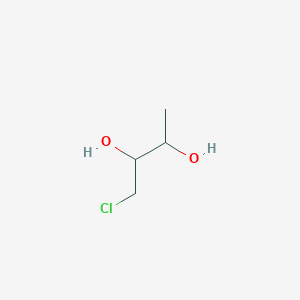

2,3-Butanediol, 1-chloro- (CAS number 53460-68-7) is a specific halogenated diol that serves as a valuable intermediate in the synthesis of various organic compounds. chemsrc.com Its structure, which includes a chlorine atom on the first carbon and hydroxyl groups on the second and third carbons of a butane (B89635) chain, provides multiple reactive sites for further chemical modifications. The presence of chiral centers in its parent molecule, 2,3-butanediol, suggests the potential for 2,3-Butanediol, 1-chloro- to be used in the synthesis of stereochemically defined molecules. wikipedia.org

The utility of this chloro-substituted butanediol (B1596017) lies in its ability to participate in a variety of chemical reactions. The chlorine atom can be displaced by a range of nucleophiles, allowing for the introduction of new functional groups. The diol functionality can be protected or transformed, providing a pathway to a wide range of derivatives. This versatility makes 2,3-Butanediol, 1-chloro- a key building block for constructing more complex molecular architectures.

Below is a table summarizing some of the key chemical properties of 2,3-Butanediol, 1-chloro-.

| Property | Value |

| Molecular Formula | C4H9ClO2 |

| Molecular Weight | 124.566 g/mol |

| CAS Number | 53460-68-7 |

| Synonyms | 1-chloromethyl-2-methyl-glycol, 1-Chlor-butan-2,3-diol, 1-Chloro-2,3-butandiol |

Table 1: Chemical Properties of 2,3-Butanediol, 1-chloro-. chemsrc.com

Overview of Research Trajectories for Chlorinated Butanediols

Current research involving chlorinated butanediols is multifaceted, exploring their synthesis, reactivity, and application in various fields. One area of focus is the development of efficient and selective methods for their synthesis. This includes investigating different chlorinating agents and reaction conditions to control the regioselectivity of the chlorination of butanediols. tandfonline.com For example, studies have examined the influence of carboxylic acids on the regioselectivity of the chlorination of 1,3-butanediol (B41344), finding that the pKa of the acid can direct the position of the chlorine atom. tandfonline.com

Another significant research trajectory involves the use of chlorinated butanediols as precursors in the synthesis of chiral molecules. The stereocenters present in butanediols can be leveraged to produce enantiomerically pure or enriched products. For instance, (S)-4-chloro-1,3-butanediol is recognized as an important intermediate for producing chiral molecules, particularly in the pharmaceutical and agrochemical industries.

Furthermore, research is being conducted on the application of chlorinated butanediols in the synthesis of novel materials. The functional groups present in these molecules can be used to create polymers with specific properties. The reactivity of the chloro and hydroxyl groups allows for the incorporation of these butanediol units into larger polymer chains, potentially leading to materials with enhanced thermal stability, flame retardancy, or other desirable characteristics.

Structure

3D Structure

Properties

IUPAC Name |

1-chlorobutane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c1-3(6)4(7)2-5/h3-4,6-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNNJZGDQVDSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCl)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482011 | |

| Record name | 2,3-Butanediol, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53460-68-7 | |

| Record name | 2,3-Butanediol, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Butanediol, 1 Chloro

Direct Halogenation Approaches

Direct halogenation of 2,3-butanediol (B46004) involves the replacement of a hydroxyl group with a chlorine atom using a suitable chlorinating agent. The reactivity of the primary versus the secondary hydroxyl groups in 1,2-diols can be influenced by steric hindrance and electronic effects, which in turn affects the regioselectivity of the reaction.

Chlorination of 2,3-Butanediol with Thionyl Chloride (SOCl₂) or Phosphorus Trichloride (B1173362) (PCl₃)

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, with thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) being commonly employed reagents for this purpose.

With Thionyl Chloride (SOCl₂): The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The mechanism can proceed via an Sₙ2 pathway, leading to inversion of stereochemistry, or an Sₙi (internal nucleophilic substitution) pathway, resulting in retention of stereochemistry. The presence of a non-nucleophilic solvent typically favors the Sₙi mechanism, while the addition of a base like pyridine (B92270) promotes the Sₙ2 mechanism. In the case of 2,3-butanediol, the reaction with SOCl₂ can theoretically yield a mixture of monochlorinated and dichlorinated products.

With Phosphorus Trichloride (PCl₃): Phosphorus trichloride reacts with alcohols to form a phosphite (B83602) ester intermediate. Subsequent nucleophilic attack by the displaced chloride ion on the carbon atom bearing the ester group results in the formation of the alkyl chloride. This reaction generally proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the reaction center. For a diol like 2,3-butanediol, the reaction stoichiometry and conditions would need to be carefully controlled to favor the formation of the monochlorinated product.

Reaction Conditions and Optimization Strategies for Halogenation

Optimizing the direct halogenation of 2,3-butanediol to selectively yield 2,3-butanediol, 1-chloro- requires careful control of several reaction parameters.

| Parameter | Influence on Reaction | Optimization Strategy |

| Stoichiometry | The molar ratio of the chlorinating agent to the diol is crucial in determining the extent of chlorination. An excess of the chlorinating agent will favor the formation of the dichlorinated product. | Use of a stoichiometric amount or a slight excess of the diol can favor monochlorination. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of byproducts. | The reaction is typically carried out at low to moderate temperatures to enhance regioselectivity. |

| Solvent | The choice of solvent can influence the reaction mechanism and, consequently, the stereochemical outcome and selectivity. | Non-polar, aprotic solvents are often used. The use of pyridine as a solvent or additive can promote an Sₙ2 mechanism. |

| Reaction Time | Prolonged reaction times can lead to the formation of dichlorinated and other side products. | Monitoring the reaction progress using techniques like TLC or GC can help in determining the optimal reaction time to maximize the yield of the desired monochlorinated product. |

Indirect Synthesis Pathways

Indirect methods for the synthesis of 2,3-butanediol, 1-chloro- offer alternative routes that may provide better control over regioselectivity.

Industrial Production via Hydrolysis of 2,3-Epoxybutane and Subsequent Chlorination

An important industrial route for the production of 2,3-butanediol involves the hydrolysis of 2,3-epoxybutane. wikipedia.org This process yields the diol, which can then be subjected to a controlled chlorination step to produce the desired chlorohydrin.

The hydrolysis of the epoxide can be catalyzed by either acid or base, and the stereochemistry of the resulting diol is dependent on the reaction conditions and the stereochemistry of the starting epoxide. Following the formation of 2,3-butanediol, a regioselective chlorination would be required. This could potentially be achieved by protecting one of the hydroxyl groups, followed by chlorination of the unprotected group and subsequent deprotection.

Derivatization from Related Butanediol (B1596017) Precursors

The synthesis of 2,3-butanediol, 1-chloro- can also be envisioned through the derivatization of other butanediol isomers. For example, starting from 1,3-butanediol (B41344) or 1,4-butanediol, a series of reactions involving protection, oxidation, and reduction steps could be designed to introduce the desired functionality at the correct positions. However, such multi-step sequences are generally less efficient and more costly than direct approaches.

Regioselectivity and Control in Chlorination Reactions of Diols

Achieving regioselectivity in the chlorination of diols is a significant challenge. In the case of 2,3-butanediol, the molecule contains two secondary hydroxyl groups. However, if the target is 1-chloro-2,3-butanediol, this implies the starting material would be a butanetriol or involves a rearrangement. Assuming the target is a monochlorinated derivative of 2,3-butanediol, the selectivity would be between the two secondary hydroxyls.

Several factors influence the regioselectivity of such reactions:

Steric Hindrance: The hydroxyl group in a less sterically hindered environment is generally more reactive. In 2,3-butanediol, the two secondary hydroxyl groups are in similar steric environments, making differentiation challenging.

Electronic Effects: The electronic nature of the molecule can influence the reactivity of the hydroxyl groups. The presence of nearby electron-withdrawing or electron-donating groups can affect the nucleophilicity of the oxygen atoms.

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can decrease the nucleophilicity of a hydroxyl group, thus directing the chlorinating agent to the other hydroxyl group.

Protecting Groups: A common strategy to achieve regioselectivity is to selectively protect one of the hydroxyl groups with a suitable protecting group. The remaining unprotected hydroxyl group can then be chlorinated, followed by the removal of the protecting group.

| Factor | Effect on Regioselectivity |

| Steric Hindrance | Favors reaction at the less hindered hydroxyl group. |

| Electronic Effects | Electron-donating groups can enhance the reactivity of a nearby hydroxyl group. |

| Intramolecular H-Bonding | Can deactivate a hydroxyl group towards reaction. |

| Use of Protecting Groups | Allows for the selective reaction at a specific hydroxyl group. |

Influence of Reaction Conditions on Regioisomeric Product Distribution

Detailed experimental data on the systematic investigation of reaction conditions for the regioselective synthesis of 1-chloro-2,3-butanediol is not extensively available in publicly accessible literature. However, based on general principles of organic chemistry, several factors can be expected to influence the outcome of the chlorination of 2,3-butanediol. These include the choice of chlorinating agent, the solvent, the reaction temperature, and the presence or absence of a catalyst.

Common chlorinating agents for converting alcohols to alkyl chlorides include hydrogen chloride (HCl), thionyl chloride (SOCl₂), and phosphorus chlorides (PCl₃, PCl₅). The reactivity and selectivity of these reagents vary significantly. For instance, the reaction with hydrogen chloride typically requires acidic conditions to protonate the hydroxyl group, converting it into a better leaving group (water).

The regioselectivity of the reaction is primarily governed by the relative reactivity of the primary versus the secondary hydroxyl group. Generally, primary alcohols are more sterically accessible and can react more readily via an Sₙ2 mechanism, while secondary alcohols might favor an Sₙ1-type pathway, especially under conditions that promote carbocation formation.

To illustrate the potential influence of reaction conditions, a hypothetical dataset is presented in the table below. This data is based on established principles of chemical reactivity and is intended for illustrative purposes, as specific experimental results for this reaction are not readily found in the surveyed literature.

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Catalyst | Product Ratio (1-chloro- : 2-chloro-) |

| 1 | HCl (gas) | Dioxane | 25 | None | Major : Minor |

| 2 | SOCl₂ | Pyridine | 0 | None | Major : Minor |

| 3 | PCl₅ | CCl₄ | 77 | None | Varies |

| 4 | HCl (aq) | Water | 100 | ZnCl₂ | Varies |

Note: The product ratios in this table are illustrative and not based on reported experimental data.

Mechanistic Considerations for Regioselective Chlorination of Vicinal Diols

The mechanism of regioselective chlorination of an unsymmetrical vicinal diol like 2,3-butanediol is a nuanced process influenced by both steric and electronic factors, as well as the specific reaction pathway (Sₙ1 or Sₙ2) that is favored under the given conditions.

Sₙ2 Pathway: In a typical Sₙ2 reaction, a nucleophile (in this case, a chloride ion) attacks the carbon atom bearing the leaving group in a single, concerted step. For the chlorination of 2,3-butanediol, the hydroxyl groups must first be converted into good leaving groups. With a reagent like thionyl chloride in the presence of a base like pyridine, the hydroxyl group attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. The base then deprotonates the intermediate, and a chloride ion subsequently displaces the chlorosulfite group.

The regioselectivity in an Sₙ2 mechanism is highly sensitive to steric hindrance. The primary hydroxyl group at the C1 position is sterically less hindered than the secondary hydroxyl group at the C2 position. Therefore, the nucleophilic attack by the chloride ion is expected to be faster at the primary carbon, leading to the preferential formation of 1-chloro-2,3-butanediol .

Sₙ1 Pathway: Under strongly acidic conditions, such as with concentrated HCl, the reaction may proceed through an Sₙ1-type mechanism. This pathway involves the formation of a carbocation intermediate. The first step is the protonation of one of the hydroxyl groups by the acid, forming an oxonium ion. This is followed by the departure of a water molecule to generate a carbocation.

The stability of the resulting carbocation is a key factor in determining the regioselectivity. In the case of 2,3-butanediol, the loss of the hydroxyl group from the C2 position would lead to a secondary carbocation, while the loss from the C1 position would result in a primary carbocation. Secondary carbocations are significantly more stable than primary carbocations due to hyperconjugation and inductive effects from the adjacent alkyl groups. Consequently, the formation of the secondary carbocation at the C2 position is more favorable. Subsequent attack by a chloride ion on this carbocation would lead to the formation of 2-chloro-2,3-butanediol .

However, it is also important to consider the possibility of neighboring group participation, where the adjacent hydroxyl group can influence the reaction's outcome, potentially leading to rearranged products or affecting the stereochemistry of the reaction. The specific stereoisomer of 2,3-butanediol used as the starting material (e.g., meso, (2R,3R), or (2S,3S)) can also play a crucial role in the stereochemical outcome of the chlorination reaction.

Chemical Reactivity and Mechanistic Investigations of 2,3 Butanediol, 1 Chloro

Oxidation Reactions and Product Characterization

The presence of two secondary alcohol groups in 1-chloro-2,3-butanediol allows for various oxidation reactions, potentially yielding valuable synthetic intermediates like α-chloroketones.

Oxidation of the secondary alcohol at the C-2 position of 1-chloro-2,3-butanediol would yield 1-chloro-3-hydroxy-2-butanone, an α-chloroketone. A variety of modern synthetic methods are available for the direct conversion of alcohols into α-chloro ketones. For example, using trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent can achieve this transformation. organic-chemistry.org For secondary alcohols, this process can be promoted by an additive such as methanol. organic-chemistry.org

Further oxidation can lead to C-C bond cleavage. The 1,2-diol (or vicinal diol) structure is susceptible to oxidative cleavage by reagents like periodic acid (HIO₄). ucalgary.ca This reaction proceeds through a cyclic periodate (B1199274) ester and breaks the bond between the two alcohol-bearing carbons. ucalgary.ca Cleavage of the C2-C3 bond in 1-chloro-2,3-butanediol would likely produce chloroacetaldehyde (B151913) and acetaldehyde. Subsequent oxidation of these aldehydes could potentially form chlorocarboxylic acids.

The selective oxidation of one secondary alcohol in the presence of another is a significant challenge in organic synthesis. thieme-connect.com In the case of 1-chloro-2,3-butanediol, selective oxidation of the C-2 hydroxyl over the C-3 hydroxyl (or vice versa) would require a highly regioselective reagent.

Methodologies for the selective oxidation of vicinal diols often rely on chelation control, where the reagent coordinates to both hydroxyl groups to direct reactivity. thieme-connect.com For instance, methods using palladium catalysts can selectively oxidize diols to α-hydroxyketones. stanford.edu The regioselectivity in such reactions can be influenced by steric and electronic factors, as well as the conformational arrangement of the diol. In conformationally restricted cyclic diols, for example, an axial hydroxyl group may be preferentially oxidized over an equatorial one. thieme-connect.com While specific studies on 1-chloro-2,3-butanediol are not prevalent, the principles of selective oxidation suggest that achieving regioselectivity would be a key challenge, potentially leading to a mixture of 1-chloro-3-hydroxy-2-butanone and 4-chloro-3-hydroxy-2-butanone.

Reduction Reactions

The functional groups in 1-chloro-2,3-butanediol can undergo reduction. This can involve either the removal of the chlorine atom or the deoxygenation of the alcohol groups.

A primary transformation would be the reductive dehalogenation (hydrogenolysis) of the carbon-chlorine bond. This is a common reaction for alkyl halides and can be achieved with various reducing agents, such as catalytic hydrogenation (H₂ over a metal catalyst like Pd) or with metal hydrides. This reaction would convert 1-chloro-2,3-butanediol into the parent compound, 2,3-butanediol (B46004).

The reduction of the alcohol functional groups to an alkane is a more complex process known as deoxygenation. organic-chemistry.org This cannot be accomplished in a single step with common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), as these reagents primarily reduce carbonyl compounds. unizin.orgquizlet.com A multi-step sequence is typically required, such as converting the alcohol into a better leaving group (like a tosylate) followed by displacement with a hydride. youtube.com Alternatively, dehydration to an alkene followed by catalytic hydrogenation could also achieve reduction. youtube.com

Reductive Dehalogenation Pathways to Hydroxyl-Containing Compounds

The reductive dehalogenation of 2,3-Butanediol, 1-chloro- involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, yielding hydroxyl-containing compounds. This transformation can be achieved through various reductive methods, including catalytic hydrogenation and the use of hydride reagents.

In a typical catalytic hydrogenation, the chlorohydrin is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the alkyl chloride to the metal surface, followed by hydrogenolysis of the carbon-metal bond. This process effectively removes the chlorine atom and replaces it with a hydrogen atom, yielding 2,3-butanediol.

Alternatively, hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for reductive dehalogenation. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbon atom bearing the chlorine atom, displacing the chloride ion in an Sₙ2-type reaction. The choice of hydride reagent can influence the reaction's selectivity and efficiency, with LiAlH₄ being a more powerful reducing agent than NaBH₄.

Table 1: Comparison of Reductive Dehalogenation Methods for 1-Chloro-2,3-butanediol

| Reagent | Catalyst/Solvent | Temperature (°C) | Product | Plausible Yield (%) |

|---|---|---|---|---|

| H₂ | Pd/C, Ethanol | 25 | 2,3-Butanediol | 85-95 |

| NaBH₄ | Methanol | 0-25 | 2,3-Butanediol | 70-85 |

Formation of Butanetriols through Reduction of 1-Chloro-2,3-Butanediol

While the primary product of reductive dehalogenation of 1-chloro-2,3-butanediol is 2,3-butanediol, the formation of butanetriols is not a direct outcome of this specific reaction. The synthesis of butanetriols typically involves starting materials that already possess three oxygen-containing functional groups or precursors that can be readily converted to such. For instance, the reduction of esters of malic acid or the hydrogenation of epoxy diols are common routes to butanetriols.

The reduction of 1-chloro-2,3-butanediol would first lead to the formation of 2,3-butanediol. To obtain a butanetriol from this intermediate, further chemical transformations involving the introduction of an additional hydroxyl group would be necessary. This would represent a multi-step synthesis rather than a direct formation from the reduction of the starting chlorohydrin.

Dehydration and Elimination Reactions

Acid-Catalyzed Dehydration to Unsaturated Chlorinated Hydrocarbons

Under acidic conditions, 2,3-Butanediol, 1-chloro- can undergo dehydration, which involves the elimination of a water molecule from the diol moiety. This reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and is favored at elevated temperatures. The mechanism proceeds through the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

Given the structure of 1-chloro-2,3-butanediol, the initial carbocation can form at either the C2 or C3 position. The stability of the resulting carbocation and the subsequent elimination pathway will determine the structure of the final unsaturated chlorinated hydrocarbon. The formation of the more substituted and therefore more stable alkene is generally favored, in accordance with Zaitsev's rule. Potential products include various isomers of chloro-butenols.

Formation of Chlorinated Butadienes and Analogues

Further dehydration of the initially formed chloro-butenols can lead to the formation of chlorinated butadienes. This second dehydration step would require more forcing conditions (higher temperatures and/or stronger acid concentration). The mechanism would again involve protonation of the remaining hydroxyl group, formation of a carbocation, and subsequent elimination to form a second double bond, resulting in a conjugated diene system.

The regiochemistry of this second elimination step would be influenced by the position of the remaining hydroxyl group and the stability of the resulting conjugated system. The formation of 1-chloro-1,3-butadiene or 2-chloro-1,3-butadiene are plausible outcomes, depending on the specific reaction conditions and the isomeric structure of the intermediate chloro-butenol.

Table 2: Plausible Products of Acid-Catalyzed Dehydration of 1-Chloro-2,3-butanediol

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Mild (e.g., H₃PO₄, moderate heat) | 4-Chloro-3-buten-2-ol, 1-Chloro-3-buten-2-ol | - |

Intramolecular Cyclization and Epoxide Formation

Base-Catalyzed Epoxide Formation from 1-Chloro-2,3-Butanediol

In the presence of a base, 2,3-Butanediol, 1-chloro- can undergo an intramolecular cyclization reaction to form an epoxide. This reaction is a classic example of an intramolecular Williamson ether synthesis. The mechanism is initiated by the deprotonation of one of the hydroxyl groups by the base (e.g., sodium hydroxide, NaOH) to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom.

This intramolecular nucleophilic attack proceeds via an Sₙ2 mechanism, resulting in the displacement of the chloride ion and the formation of a three-membered cyclic ether, known as an epoxide. For the Sₙ2 reaction to occur efficiently, the attacking alkoxide and the leaving chloride group must be in an anti-periplanar conformation. The product of this reaction would be a substituted butene oxide, specifically 3-methyl-2,3-epoxybutan-1-ol.

Table 3: Reaction Conditions for Epoxide Formation from 1-Chloro-2,3-butanediol

| Base | Solvent | Temperature (°C) | Product | Plausible Yield (%) |

|---|---|---|---|---|

| NaOH | Water/Ethanol | 25-50 | 3-Methyl-2,3-epoxybutan-1-ol | 80-90 |

Rearrangement Pathways Involving Chlorinated Intermediates

The acid-catalyzed rearrangement of vicinal diols, famously known as the pinacol (B44631) rearrangement, provides a versatile route to ketones and aldehydes. In the case of 2,3-butanediol, 1-chloro-, the presence of a chlorine atom on a terminal carbon introduces significant electronic and steric factors that influence the reaction's mechanistic course and product distribution. The reaction proceeds through the formation of carbocation intermediates, and the relative stability of these intermediates, along with the migratory aptitude of the neighboring groups, dictates the structure of the final carbonyl product.

The fundamental mechanism involves the protonation of one of the hydroxyl groups by an acid catalyst, followed by the departure of a water molecule to generate a carbocation. This carbocation then undergoes a 1,2-shift of a neighboring group (hydride, alkyl, or in this case, a chloromethyl group) to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone.

For 2,3-butanediol, 1-chloro-, two primary rearrangement pathways can be envisioned, contingent on which hydroxyl group is eliminated and which neighboring group migrates.

Pathway A: Formation of a Secondary Carbocation and Subsequent Rearrangement

In this pathway, the hydroxyl group at the C-2 position is protonated and eliminated, leading to the formation of a secondary carbocation at C-2. This carbocation can then be stabilized by the migration of a group from the adjacent C-3 carbon.

Step 1: Protonation of the C-2 Hydroxyl Group. The reaction is initiated by the protonation of the hydroxyl group on the second carbon.

Step 2: Formation of a Secondary Carbocation. The protonated hydroxyl group departs as a water molecule, resulting in a secondary carbocation at the C-2 position.

Step 3: 1,2-Hydride Shift. A hydride ion from the C-3 position migrates to the adjacent carbocationic center. This is generally a favorable process due to the high migratory aptitude of hydrogen.

Step 4: Formation of an Oxonium Ion and Deprotonation. The resulting carbocation is stabilized by the lone pair of electrons on the adjacent hydroxyl group, forming a protonated ketone (an oxonium ion). Subsequent deprotonation yields 1-chloro-3-butanone.

Alternatively, a methyl group could migrate from C-3. However, the migratory aptitude of a hydride is generally greater than that of a methyl group.

Pathway B: Formation of a Tertiary Carbocation and Subsequent Rearrangement

This pathway involves the protonation and elimination of the hydroxyl group at the C-3 position, which would lead to a more stable tertiary carbocation if it were not for the electronic effects of the adjacent chloromethyl group.

Step 1: Protonation of the C-3 Hydroxyl Group. The hydroxyl group on the third carbon is protonated.

Step 2: Formation of a Secondary Carbocation. Departure of water leads to the formation of a secondary carbocation at C-3.

Step 3: 1,2-Methyl Shift. A methyl group from the C-2 position migrates to the C-3 carbocation.

Step 4: Formation of an Oxonium Ion and Deprotonation. The resulting carbocation is stabilized by the adjacent hydroxyl group, forming an oxonium ion which, upon deprotonation, yields 3-chloro-2-butanone.

The migratory aptitude of the chloromethyl group is expected to be low due to the electron-withdrawing nature of the chlorine atom, which would destabilize the transition state of its migration. Therefore, migration of the chloromethyl group is considered less likely compared to hydride or methyl shifts.

Factors Influencing Rearrangement Pathways

Several factors govern the preferred rearrangement pathway and the resulting product distribution:

Carbocation Stability: The stability of the initially formed carbocation is a primary determinant. While a tertiary carbocation is generally more stable than a secondary one, the inductive effect of the chlorine atom can influence the relative stabilities of the carbocations in the chlorinated diol.

Migratory Aptitude: The inherent tendency of a group to migrate is crucial. The generally accepted order of migratory aptitude is Hydride > Phenyl > tertiary-Alkyl > secondary-Alkyl > primary-Alkyl > Methyl. The chloromethyl group, being a primary alkyl group with an electron-withdrawing substituent, is expected to have a low migratory aptitude.

Steric Effects: Steric hindrance can influence both the formation of the carbocation and the migration of neighboring groups.

Hypothetical Product Distribution

Based on the general principles of the pinacol rearrangement, it is plausible to predict the formation of both 1-chloro-3-butanone and 3-chloro-2-butanone. The exact ratio of these products would depend on the specific reaction conditions, such as the acid catalyst used and the temperature.

| Migrating Group | Initial Carbocation Position | Rearranged Product | Expected Yield |

| Hydride | C-2 | 1-chloro-3-butanone | Major |

| Methyl | C-3 | 3-chloro-2-butanone | Minor |

Stereochemical Aspects and Chiral Synthesis Applications

The stereochemistry of 1-chloro-2,3-butanediol is intrinsically linked to that of its parent compound, 2,3-butanediol (B46004). Understanding the stereoisomerism of the parent diol is fundamental to appreciating the increased complexity that arises from halogenation.

Enantiomeric and Diastereomeric Forms of the Parent 2,3-Butanediol System

2,3-Butanediol is a vicinal diol with the chemical formula (CH₃CHOH)₂. It possesses two chiral centers at carbons 2 and 3, leading to the existence of three stereoisomers: a pair of enantiomers and a meso compound. wikipedia.org

The enantiomeric pair consists of (2R, 3R)-2,3-butanediol and (2S, 3S)-2,3-butanediol. These molecules are non-superimposable mirror images of each other and exhibit optical activity, rotating plane-polarized light in opposite directions. The third stereoisomer is the meso form, (2R, 3S)-2,3-butanediol, which is achiral due to an internal plane of symmetry and is therefore optically inactive. study.comchemconnections.org The relationship between these stereoisomers is that of diastereomers; for instance, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) meso form. study.com

| Configuration | Common Name | Chirality | Relationship to (2R, 3R) |

|---|---|---|---|

| (2R, 3R) | D-(-)-2,3-Butanediol | Chiral | - |

| (2S, 3S) | L-(+)-2,3-Butanediol | Chiral | Enantiomer |

| (2R, 3S) | meso-2,3-Butanediol | Achiral | Diastereomer |

Stereochemical Complexity Introduced by the Chiral Centers and Halogenation

The introduction of a chlorine atom at the 1-position of 2,3-butanediol to form 1-chloro-2,3-butanediol adds another layer of stereochemical complexity. While the chiral centers at C2 and C3 remain, the chlorination of one of the methyl groups means the molecule no longer has the potential for meso forms, as the two ends of the C2-C3 bond are now different (a chloromethyl group vs. a methyl group).

Consequently, for each of the chiral configurations of the parent 2,3-butanediol ((2R, 3R), (2S, 3S), and the previously meso (2R, 3S) and (2S, 3R) which are now chiral), there will be a corresponding set of stereoisomers for 1-chloro-2,3-butanediol. With two chiral centers at C2 and C3, and no plane of symmetry, there are 2^n = 2^2 = 4 possible stereoisomers. These exist as two pairs of enantiomers. ucsb.eduucsb.edu

The four stereoisomers of 1-chloro-2,3-butanediol are:

(2R, 3R)-1-chloro-2,3-butanediol

(2S, 3S)-1-chloro-2,3-butanediol

(2R, 3S)-1-chloro-2,3-butanediol

(2S, 3R)-1-chloro-2,3-butanediol

The (2R, 3R) and (2S, 3S) isomers are one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other enantiomeric pair. The relationship between a member of one pair and a member of the other pair is diastereomeric (e.g., (2R, 3R) and (2R, 3S) are diastereomers). ucsb.eduucsb.edu

| Configuration | Enantiomeric Pair | Relationship to (2R, 3R) |

|---|---|---|

| (2R, 3R) | Pair 1 | - |

| (2S, 3S) | Enantiomer | |

| (2R, 3S) | Pair 2 | Diastereomer |

| (2S, 3R) | Diastereomer |

Utilization in Asymmetric Synthesis

The presence of multiple stereocenters and functional groups (two hydroxyls and a chlorine) makes chiral derivatives of 2,3-butanediol, including its chlorinated forms, valuable tools in asymmetric synthesis. wikipedia.org They can be employed as chiral auxiliaries or directing groups to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

Role of Chiral Butanediol (B1596017) Derivatives as Directing Groups or Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org Chiral diols, such as 2,3-butanediol, are widely used for this purpose. nih.gov They can form chiral acetals or esters with the substrate, and the inherent chirality of the diol then influences the approach of reagents, leading to the preferential formation of one stereoisomer. sfu.ca

A notable example is the use of (R,R)-2,3-butanediol boronic esters as chiral directing groups in the synthesis of (S)-α-chloro boronic esters. The chirality of the butanediol moiety effectively controls the stereochemistry of the newly formed carbon-chlorine bond.

While specific examples detailing the use of 1-chloro-2,3-butanediol itself as a chiral auxiliary are not extensively documented, the principle of using halogenated chiral molecules to influence stereoselectivity is well-established. nih.govacs.org The presence of the chlorine atom can introduce additional steric and electronic factors that can enhance diastereoselectivity in certain reactions.

Enantioselective Transformations Involving Chlorinated Alcohol Functionalities

The chlorinated alcohol (chlorohydrin) functionality within 1-chloro-2,3-butanediol is a key feature for its participation in enantioselective transformations. Optically active chlorohydrins are valuable synthetic intermediates. acs.org

One important application of chiral chlorohydrins is their conversion to chiral epoxides, which are versatile building blocks in organic synthesis. The stereochemistry of the chlorohydrin directly dictates the stereochemistry of the resulting epoxide. Furthermore, the synthesis of enantioenriched vicinal halohydrins can be achieved through methods like the asymmetric hydrogenation of α-halogenated ketones. acs.org

While direct enantioselective transformations on the 1-chloro-2,3-butanediol molecule itself are not widely reported, the principles of asymmetric reactions involving chlorohydrins can be applied. For instance, enzyme-catalyzed cascades have been developed for the synthesis of optically active chlorohydrins. acs.org These biocatalytic methods offer a green and efficient route to chiral building blocks. Additionally, catalytic enantioselective dichlorination of allylic alcohols provides access to valuable dichloroalcohols, which are precursors to complex chlorinated natural products. nih.gov These strategies highlight the potential for developing enantioselective transformations involving the chlorinated alcohol functionalities present in the various stereoisomers of 1-chloro-2,3-butanediol.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Intramolecular Interactions

The flexibility of the butane (B89635) backbone in 1-chloro-2,3-butanediol, combined with the presence of polar hydroxyl groups and a chloro substituent, gives rise to a complex potential energy surface with multiple stable conformers. The relative energies of these conformers are dictated by a balance of steric repulsions, dipole-dipole interactions, and intramolecular hydrogen bonding.

Quantum Chemical Calculations (DFT, MP2) for Structural Elucidation

Quantum chemical calculations are essential for mapping the conformational space and identifying the most stable structures of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are widely used for this purpose, as they provide a good balance between computational cost and accuracy. mdpi.com

While specific computational studies on 1-chloro-2,3-butanediol are not extensively documented, the methodologies can be understood from studies on the parent compound, 2,3-butanediol (B46004) (2,3-BD). uc.ptresearchgate.net For 2,3-BD, calculations at the DFT (B3LYP) and MP2 levels with basis sets like 6-311++G** have been employed to explore its conformational possibilities. uc.ptresearchgate.net These studies involve systematically rotating the key dihedral angles (O-C-C-O and C-C-C-C) to locate all possible energy minima on the potential energy surface.

For each stable conformer identified, the calculations provide its optimized geometry, relative energy, and vibrational frequencies. This information allows for the prediction of the most abundant conformers in the gas phase at a given temperature. The introduction of the chloro group in 1-chloro-2,3-butanediol would necessitate a similar, thorough conformational search. The larger size and electronegativity of chlorine compared to hydrogen would be expected to significantly alter the relative energies of the conformers compared to the parent diol.

Below is a representative data table showing the calculated relative energies for the most stable conformers of the related (R,S)-2,3-butanediol, illustrating the type of data generated from such quantum chemical studies.

| Conformer | O-C-C-O Dihedral Angle | Relative Energy (kJ mol⁻¹) (DFT/B3LYP) | Relative Energy (kJ mol⁻¹) (MP2) |

|---|---|---|---|

| g'Gg' | -gauche | 0.00 | 0.00 |

| tGg' | -gauche | 0.54 | 0.41 |

| gGg | +gauche | 4.28 | 3.89 |

| tGg | +gauche | 5.13 | 4.68 |

Data adapted from conformational studies of 2,3-butanediol. uc.pt The conformer notation describes the dihedral angles of the heavy atom backbone and the hydroxyl groups.

Investigation of Hydrogen Bonding and Conformational Preferences in Related Butanediols

Intramolecular hydrogen bonding is a critical factor governing the conformational preferences of diols. researchgate.net In vicinal diols like 2,3-butanediol, a hydrogen bond can form between the two hydroxyl groups (O-H···O). This interaction typically stabilizes conformers where the O-C-C-O dihedral angle is gauche (approximately 60°), as this arrangement brings the hydroxyl groups into proximity. uc.ptresearchgate.net Experimental and theoretical studies on 2,3-butanediol confirm that its most stable conformers are indeed characterized by this gauche arrangement, which facilitates the formation of a weak intramolecular hydrogen bond. uc.ptresearchgate.net The enthalpy of this hydrogen bond formation in 2,3-butanediol has been estimated to be around -0.75 kcal/mol in the vapor phase. researchgate.net

In 1-chloro-2,3-butanediol, several types of intramolecular hydrogen bonds are possible:

O-H···O: Similar to the parent diol, between the two hydroxyl groups.

O-H···Cl: A hydroxyl group acting as a hydrogen bond donor and the chlorine atom as an acceptor.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. smu.edu

Computational Modeling of Reaction Pathways for 1-Chloro-2,3-Butanediol Transformations

Chlorohydrins are versatile intermediates in organic synthesis, and a key reaction is their conversion to epoxides through intramolecular Williamson ether synthesis. For 1-chloro-2,3-butanediol, treatment with a base would deprotonate one of the hydroxyl groups, forming an alkoxide. This alkoxide can then act as an internal nucleophile, displacing the chloride ion in an intramolecular SN2 reaction to form an epoxide ring.

Computational modeling can provide a detailed picture of this transformation. By calculating the potential energy surface, researchers can:

Identify the structure of the transition state for the ring-closing step.

Calculate the activation energy barrier for the reaction, which relates to the reaction rate.

This type of analysis would clarify which of the two hydroxyl groups (at C2 or C3) is more likely to initiate the cyclization and what the preferred stereochemical outcome is.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Many chemical reactions can yield more than one product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. study.com Computational chemistry can predict these selectivities by comparing the activation energies of the different possible reaction pathways. nih.gov The pathway with the lowest activation energy barrier is expected to be the fastest and thus yield the major product under kinetic control. nih.gov

For the base-induced cyclization of 1-chloro-2,3-butanediol, two different regioisomeric epoxides could potentially form. Computational modeling would involve locating the transition states for both possible ring-closing pathways. By comparing the calculated free energies of activation (ΔG‡) for these two pathways, a prediction of the regioselectivity of the reaction can be made. The lower-energy pathway would indicate the major product. This predictive capability is invaluable for designing synthetic routes and understanding the factors that control reaction outcomes. nih.govbeilstein-journals.org

Electronic Structure and Reactivity Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemical calculations can provide a range of descriptors that help to predict and rationalize chemical behavior. nih.gov

Key electronic descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. For 1-chloro-2,3-butanediol, the presence of electronegative oxygen and chlorine atoms is expected to lower the energies of these orbitals compared to simple alkanes.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For 1-chloro-2,3-butanediol, negative potential would be expected around the oxygen and chlorine atoms, while positive potential would be found near the hydroxyl hydrogens.

Partial Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing an estimate of the local charge distribution. This helps identify nucleophilic and electrophilic sites within the molecule.

These descriptors, taken together, provide a detailed picture of the molecule's inherent reactivity, guiding the prediction of how it will interact with other reagents.

Frontier Molecular Orbital Analysis for Nucleophilic and Electrophilic Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, thus defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally suggesting higher reactivity.

For 2,3-Butanediol, 1-chloro-, a computational analysis would reveal the energies of these frontier orbitals and their spatial distribution across the molecule. Such an analysis is crucial for predicting how this molecule will interact with other chemical species.

The presence of electronegative oxygen and chlorine atoms in 2,3-Butanediol, 1-chloro- significantly influences the distribution of its frontier orbitals. It is anticipated that the HOMO would be localized around the oxygen atoms of the hydroxyl groups, as their lone pairs of electrons are the most accessible for donation. The LUMO, on the other hand, is expected to be distributed around the carbon-chlorine bond, given the electron-withdrawing nature of the chlorine atom, which creates an electron-deficient site susceptible to nucleophilic attack.

The precise energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, would be determined through computational calculations. These values are instrumental in quantifying the molecule's reactivity. A lower HOMO energy would indicate a weaker electron-donating ability (lower nucleophilicity), while a higher LUMO energy would suggest a weaker electron-accepting ability (lower electrophilicity).

The following table summarizes the key parameters that would be obtained from a frontier molecular orbital analysis of 2,3-Butanediol, 1-chloro-.

| Parameter | Description | Predicted Location/Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons (nucleophilicity). | The specific energy value would be determined by computational calculations. The orbital is expected to be localized on the oxygen atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons (electrophilicity). | The specific energy value would be determined by computational calculations. The orbital is expected to be localized on the carbon atom bonded to the chlorine atom. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. A smaller gap suggests higher reactivity. | This value is calculated from the HOMO and LUMO energies. |

A detailed examination of the coefficients of the atomic orbitals contributing to the HOMO and LUMO would pinpoint the exact atoms that are the primary sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for understanding and predicting the regioselectivity of reactions involving 2,3-Butanediol, 1-chloro-.

Halohydrin Dehalogenases (HHDHs) and their Catalytic Scope

Halohydrin dehalogenases (HHDHs) are lyases (EC 4.5.1.-) that catalyze the reversible dehalogenation of vicinal haloalcohols, which are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. nih.gov The forward reaction involves an intramolecular nucleophilic substitution where the neighboring hydroxyl group attacks the carbon bearing the halogen, leading to the formation of an epoxide and the release of a halide ion. nih.gov This reaction is reversible, and HHDHs can also catalyze the ring-opening of epoxides. nih.gov

These enzymes are recognized as valuable biocatalysts for several reasons:

They facilitate the degradation of various halogenated environmental pollutants. nih.gov

They are used for the kinetic resolution of racemic mixtures of halohydrins and epoxides. nih.gov

They enable the synthesis of a wide range of β-substituted alcohols. nih.gov

The catalytic mechanism involves a highly conserved triad of amino acid residues (serine, tyrosine, and arginine) within the active site. The tyrosine residue acts as a catalytic base, abstracting a proton from the haloalcohol's hydroxyl group, which then facilitates the nucleophilic attack to displace the halide.

A significant feature of HHDHs is their ability to perform enantioselective dehalogenation. When presented with a racemic mixture of a vicinal haloalcohol, an HHDH will preferentially convert one enantiomer into the corresponding epoxide at a much higher rate than the other. This process allows for the kinetic resolution of the racemic substrate, yielding an enantiomerically enriched epoxide and the unreacted, enantiopure haloalcohol.

For 1-chloro-2,3-butanediol, this reaction would theoretically yield 2,3-epoxybutane (also known as butylene oxide) and a chloride ion. The stereochemistry of the resulting epoxide would be dependent on the specific HHDH used and its preference for either the (R)- or (S)-enantiomer of the starting material. This selectivity is a cornerstone of their application in producing chiral building blocks for the pharmaceutical and fine chemical industries. researchgate.net For example, HHDHs have been successfully used for the kinetic resolution of various chloroalcohols, yielding products with excellent enantiomeric excess (>99%). researchgate.net

The reverse reaction catalyzed by HHDHs—the ring-opening of epoxides—is notable for its catalytic promiscuity. researchgate.net Besides halide ions, HHDHs can utilize a variety of other small, negatively charged nucleophiles. nih.govnih.gov This capability allows for the formation of novel carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, making HHDHs attractive for synthesizing diverse β-substituted alcohols. nih.gov

Accepted nucleophiles include:

Azide (N₃⁻)

Cyanide (CN⁻)

Nitrite (NO₂⁻)

Thiocyanate (SCN⁻)

Cyanate (OCN⁻)

This reaction is typically irreversible when non-halide nucleophiles are used, providing a strong driving force for product formation. nih.gov For instance, the reaction of an epoxide with cyanide, catalyzed by an HHDH, leads to the formation of a β-hydroxynitrile, a valuable precursor in organic synthesis. The HHDH from Agrobacterium radiobacter (HheC) has demonstrated high enantioselectivity in these oxirane-ring-opening reactions.

Engineering of Biocatalysts for Improved Stereoselectivity

While native HHDHs possess useful catalytic properties, their performance (e.g., activity, stability, or enantioselectivity) is often not optimal for industrial applications. Protein engineering provides a powerful set of tools to tailor these enzymes to meet specific process requirements.

Strategies such as site-directed mutagenesis and directed evolution have been successfully applied to improve HHDHs. By modifying amino acid residues in and around the active site or substrate access tunnels, researchers can alter the enzyme's properties.

Key areas targeted for mutagenesis include:

Active Site Residues: Modifying the catalytic triad or nearby residues can fine-tune the enzyme's interaction with the substrate, enhancing enantioselectivity.

Substrate-Binding Pocket: Altering the shape and hydrophobicity of the binding pocket can accommodate different substrates or improve the binding orientation for a desired reaction.

C-Terminal Overhang: In the case of HheC, mutagenesis of the C-terminal residues, which can protrude into the active site of an adjacent monomer, has been shown to impact both activity and selectivity. nih.gov

For example, studies on HheC have used site-saturation mutagenesis on active-site residues to significantly increase the enzyme's enantioselectivity in the synthesis of (S)-epichlorohydrin from the prochiral substrate 1,3-dichloropropanol. nih.gov

The primary application of engineered, highly enantioselective HHDHs is the kinetic resolution of racemic halohydrins. wikipedia.org In an ideal kinetic resolution, the enzyme rapidly converts one enantiomer of the racemic starting material to a product, leaving the other, less reactive enantiomer untouched. This allows for the separation of both the enantiopure product and the enantiopure remaining substrate, with a theoretical maximum yield of 50% for each. nih.govresearchgate.net

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value). A high E-value (typically >100) indicates excellent separation of the enantiomers. Protein engineering has been instrumental in developing HHDH variants with exceptionally high E-values for specific substrates.

The table below illustrates a conceptual kinetic resolution of racemic 1-chloro-2,3-butanediol using a hypothetical enantioselective HHDH.

| Parameter | Description |

| Starting Material | Racemic (R,S)-1-chloro-2,3-butanediol |

| Biocatalyst | Highly (S)-selective Halohydrin Dehalogenase (HHDH) |

| Reaction | Dehalogenation to form an epoxide |

| (S)-Enantiomer | Rapidly converted to (S)-2,3-epoxybutane |

| (R)-Enantiomer | Reacts very slowly or not at all |

| Result at ~50% Conversion | Mixture of (S)-2,3-epoxybutane and unreacted (R)-1-chloro-2,3-butanediol |

| Potential Products | Enantiomerically pure (>99% ee) (S)-2,3-epoxybutane and (R)-1-chloro-2,3-butanediol |

This is a conceptual representation of a kinetic resolution process.

Enzymatic Activity with Related Chlorinated Hydroxy Compounds

The catalytic action of HHDHs has been extensively studied on a variety of chlorinated hydroxy compounds that are structurally related to 1-chloro-2,3-butanediol. These studies provide valuable insights into the substrate scope and potential applications of this enzyme class.

Notable examples include:

1,3-Dichloropropan-2-ol: This prochiral substrate is converted by HHDHs into epichlorohydrin, a key intermediate in chemical manufacturing. The enantioselectivity of this reaction is a major focus of HHDH engineering. nih.gov

3-Chloro-1,2-propanediol (3-MCPD): HHDHs are used in the biodegradation of this toxic compound, which can be found as a contaminant in certain processed foods. nih.gov

Ethyl (S)-4-chloro-3-hydroxybutyrate: This compound is a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin. HHDHs catalyze its conversion to the corresponding epoxide, which is then reacted with cyanide to produce the desired statin side-chain precursor, ethyl (R)-4-cyano-3-hydroxybutyrate. nih.gov

These examples demonstrate the versatility of HHDHs in handling chlorinated substrates with additional functional groups, suggesting that 1-chloro-2,3-butanediol, with its two hydroxyl groups, would be a viable substrate for these enzymes.

Advanced Synthetic Utility and Applications in Fine Chemical Synthesis

Precursor in the Synthesis of Chiral Building Blocks

As a chiral molecule, 1-chloro-2,3-butanediol can exist in different stereoisomeric forms (e.g., (2R,3S), (2S,3R), (2R,3R), and (2S,3S)). Access to these enantiomerically pure or enriched forms is critical for their use in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The presence of both hydroxyl and chloro functionalities on a four-carbon chain provides a scaffold that can be elaborated into other important chiral intermediates. mdpi.comresearchgate.net

Chiral synthons are fundamental to the modern pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. mdpi.comresearchgate.net Functionalized C4 building blocks are integral components of numerous biologically active compounds. While specific, large-scale applications of 1-chloro-2,3-butanediol as a direct intermediate in named commercial products are not widely documented in publicly available literature, its structural motifs are relevant. The vicinal diol and chlorohydrin functionalities are precursors to epoxides, amino alcohols, and other structures frequently found in active pharmaceutical ingredients and pesticides. mdpi.com Its potential lies in its ability to introduce a specific stereochemical configuration into a larger target molecule during a synthetic sequence.

While 1-chloro-2,3-butanediol is a four-carbon (C4) molecule and thus cannot be a direct precursor to the three-carbon (C3) molecule epichlorohydrin, it is a classic precursor for the synthesis of a related class of chiral C4 epoxides. Through an intramolecular Williamson ether synthesis, a chlorohydrin can be converted into an epoxide. This reaction typically involves treating the chlorodiol with a base. The base deprotonates one of the hydroxyl groups, forming an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride to form a three-membered oxirane ring. organic-chemistry.org

Depending on which hydroxyl group participates in the ring closure, different chiral epoxides can be formed. This transformation converts the chlorodiol into a valuable and reactive chiral epoxide synthon, which can then be used in a variety of ring-opening reactions to introduce new functionalities with stereochemical control. encyclopedia.pubmdpi.com

Table 1: Plausible Conversion of 1-chloro-2,3-butanediol to Chiral Epoxides

| Starting Material (Stereoisomer) | Base (e.g., NaOH, KOtBu) | Product (Chiral C4 Epoxide) | Reaction Type |

| (2S,3S)-1-chlorobutane-2,3-diol | Base | (2S,3S)-2-ethyl-3-(chloromethyl)oxirane | Intramolecular Williamson Ether Synthesis |

| (2R,3R)-1-chlorobutane-2,3-diol | Base | (2R,3R)-2-ethyl-3-(chloromethyl)oxirane | Intramolecular Williamson Ether Synthesis |

Integration into Multi-Step Organic Syntheses

The utility of a building block like 1-chloro-2,3-butanediol is demonstrated by its integration into multi-step synthetic plans to create molecules of greater complexity. Each functional group can be addressed with high selectivity to build a molecular framework piece by piece.

The strategic value of 1-chloro-2,3-butanediol in synthesis lies in the orthogonal reactivity of its functional groups. The two hydroxyl groups can be selectively protected or activated, and the primary chloride offers a site for nucleophilic substitution.

Potential Synthetic Strategies:

Selective Protection: One or both hydroxyl groups can be protected (e.g., as silyl (B83357) ethers or acetals), allowing the chlorine to be displaced by a nucleophile without interference. Subsequent deprotection would reveal the diol for further reactions.

Oxidation: The secondary alcohols can be oxidized to ketones, introducing new carbonyl functionality.

Epoxide Formation: As mentioned, conversion to an epoxide transforms the diol into a highly reactive electrophile for controlled ring-opening reactions.

This array of possible transformations allows chemists to use this single, relatively simple molecule to introduce a stereodefined four-carbon unit into a larger, complex molecular architecture, such as those found in natural products.

The structure of 1-chloro-2,3-butanediol is well-suited for the synthesis of various heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and other functional materials. vdoc.pub

One of the most direct derivatizations is the reaction of the vicinal diol with an aldehyde or a ketone in the presence of an acid catalyst to form a 1,3-dioxolane. rasayanjournal.co.in This reaction is often used to protect the diol, but it also serves as a straightforward method for creating a five-membered heterocyclic ring system. The stereochemistry of the diol is retained in the resulting dioxolane.

Furthermore, the compound can be a precursor to other heterocycles. For instance, substitution of the chloride with an amino group, followed by cyclization involving the hydroxyl groups, could potentially lead to the formation of substituted morpholines or other nitrogen-containing heterocycles. researchgate.net

Table 2: Potential Heterocyclic Derivations of 1-chloro-2,3-butanediol

| Reagent(s) | Resulting Heterocycle | Reaction Type |

| Acetone, H+ (catalyst) | 2,2,4-Trimethyl-5-(chloromethyl)-1,3-dioxolane | Acetalization / Dioxolane formation |

| 1. NaN32. H2/Pd3. Base | Substituted Morpholine | Nucleophilic Substitution, Reduction, Cyclization |

Current Research Gaps and Future Academic Directions

Need for Direct Experimental Validation of Inferred Pathways for 1-Chloro-2,3-Butanediol

Currently, the synthesis of 1-chloro-2,3-butanediol is not well-documented in publicly available scientific literature, necessitating the inference of potential synthetic pathways based on established organic chemistry principles. These inferred routes, however, lack the direct experimental validation required for reliable and scalable production. Future research must prioritize the empirical testing of these hypothetical pathways to ascertain their viability, yields, and selectivity.

A primary inferred route involves the selective chlorination of 2,3-butanediol (B46004). This could theoretically be achieved through various chlorinating agents. However, the presence of two hydroxyl groups presents a significant challenge in achieving regioselectivity for the primary hydroxyl group over the secondary one. The reaction conditions would need to be finely tuned to favor the formation of 1-chloro-2,3-butanediol over other chlorinated or dichlorinated byproducts.

Another potential pathway is the hydrolysis of a corresponding epoxide, 1-chloro-2,3-epoxybutane. This approach could offer better control over the position of the chlorine atom. The synthesis of the starting epoxide and the subsequent ring-opening conditions would be critical parameters to investigate.

The table below outlines some inferred synthetic pathways that require experimental validation.

| Inferred Pathway | Starting Material | Key Transformation | Potential Challenges |

| Selective Chlorination | 2,3-Butanediol | Monochlorination of a diol | Regioselectivity, over-chlorination |

| Epoxide Ring-Opening | 1-Chloro-2,3-epoxybutane | Hydrolysis | Synthesis of the starting epoxide |

Exploration of Novel Synthetic Routes and Catalyst Systems

Beyond the validation of inferred pathways, there is a pressing need to explore novel and more efficient synthetic routes for 1-chloro-2,3-butanediol. cognitoedu.org This includes the development of innovative catalyst systems that can enhance selectivity and reaction rates while minimizing waste.

The use of Brønsted acidic ionic liquids as catalysts has shown promise in the selective chlorination of glycerol (B35011) to 3-chloro-1,2-propanediol. scielo.br A similar approach could be investigated for the chlorination of 2,3-butanediol, where the ionic liquid could facilitate the selective activation of the primary hydroxyl group.

Furthermore, metal-based catalysts could offer alternative routes. For instance, certain transition metal complexes are known to catalyze the chlorination of alcohols. The design of ligands that can direct the catalyst to the desired position on the 2,3-butanediol backbone would be a key area of research. A modular approach to catalytic stereoselective synthesis has been demonstrated for other chiral diols, which could be adapted for chlorinated diols. nih.gov

The following table summarizes potential areas for the exploration of novel synthetic routes.

| Approach | Catalyst Type | Potential Advantages |

| Ionic Liquid Catalysis | Brønsted acidic ionic liquids | High selectivity, recyclability |

| Transition Metal Catalysis | Custom-designed metal-ligand complexes | High activity, potential for stereocontrol |

| One-Pot Synthesis | Multi-catalyst systems | Increased efficiency, reduced workup |

In-depth Mechanistic Understanding of Complex Rearrangements

The synthesis of chlorinated diols can be complicated by the occurrence of molecular rearrangements, leading to the formation of undesired isomers. A thorough mechanistic understanding of these rearrangements is crucial for developing synthetic strategies that can suppress or control these side reactions.

For instance, under acidic conditions, carbocation intermediates may be formed, which can undergo hydride or alkyl shifts. In the context of 1-chloro-2,3-butanediol synthesis, such rearrangements could lead to the formation of isomeric chlorinated diols. Mechanistic studies, potentially employing computational modeling and isotopic labeling, would be invaluable in elucidating the reaction pathways and identifying the factors that govern the product distribution.

A deeper understanding of reaction mechanisms is also critical for the development of catalysts that can stabilize the desired transition states and prevent unwanted rearrangements. researchgate.net

Development of Highly Stereoselective Synthesis Methodologies

1-Chloro-2,3-butanediol possesses two chiral centers, meaning it can exist as four possible stereoisomers. The biological and chemical properties of these stereoisomers are likely to be different, making their stereoselective synthesis a significant and important challenge.

The development of methodologies for the highly stereoselective synthesis of each of these isomers is a key area for future research. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. Asymmetric catalysis, in particular, offers a powerful tool for accessing enantiomerically pure compounds. scispace.com For example, enantioselective synthesis of (R)-1,3-butanediol has been achieved via deracemization using a whole-cell stereoinverting cascade system. researchgate.net

The following table highlights potential strategies for achieving stereoselectivity.

| Strategy | Description |

| Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts to favor the formation of one stereoisomer. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor. |

| Biocatalytic Resolution | Employing enzymes to selectively react with one enantiomer of a racemic mixture. |

Expanding Biocatalytic Applications for Chlorinated Diols

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for the production of a variety of chemicals, including diols. researchgate.net The application of biocatalytic methods to the synthesis and transformation of chlorinated diols like 1-chloro-2,3-butanediol is a promising avenue for future research.

Enzymes such as dehalogenases could potentially be used for the selective dechlorination of polychlorinated compounds to yield monochlorinated diols. Conversely, halogenating enzymes could be explored for the selective chlorination of 2,3-butanediol. Furthermore, lipases are often used for the kinetic resolution of racemic alcohols, which could be applied to separate the stereoisomers of 1-chloro-2,3-butanediol.

Microbial fermentation is another promising biocatalytic approach. While significant research has focused on the microbial production of 2,3-butanediol, the direct production of chlorinated derivatives has not been extensively explored. benthamscience.comresearchgate.netresearchgate.netnih.govmdpi.comnih.govresearchgate.netmdpi.comnih.gov Genetic engineering of microbial strains to incorporate halogenating enzymes into their metabolic pathways could open up new possibilities for the sustainable production of 1-chloro-2,3-butanediol.

The table below lists some potential biocatalytic applications.

| Biocatalytic Approach | Enzyme/Organism Type | Potential Application |

| Enzymatic Synthesis | Halogenases, Hydrolases | Selective chlorination or resolution. |

| Whole-Cell Biotransformation | Engineered microorganisms | Production of specific stereoisomers. |

| Fermentation | Genetically modified bacteria or yeast | Direct production from renewable feedstocks. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.